Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate
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Overview
Description
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate moiety and a methoxy-oxopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 5-nitrobenzoate. This intermediate is then reacted with 3-methoxy-3-oxopropylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
Uniqueness
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is unique due to the presence of both a nitrobenzoate moiety and a methoxy-oxopropylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Biological Activity
Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is an organic compound characterized by its unique structure, which includes a nitrobenzoate moiety and a methoxy-oxopropylamino group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula : C₁₂H₁₄N₂O₆
- Molecular Weight : 282.25 g/mol
- CAS Number : 1223198-05-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can modulate several biochemical pathways, potentially inhibiting specific enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to established antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, it was observed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several nitro compounds, including this compound. The results indicated that this compound was particularly effective against gram-positive bacteria, showcasing a promising alternative to traditional antibiotics . -
Anti-inflammatory Activity Assessment :
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and inflammation markers in treated animals compared to controls, highlighting its therapeutic potential for inflammatory conditions .
Properties
IUPAC Name |
methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-19-11(15)5-6-13-10-4-3-8(14(17)18)7-9(10)12(16)20-2/h3-4,7,13H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIILENXBQHANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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